Vorapaxar metabolite M19

Description

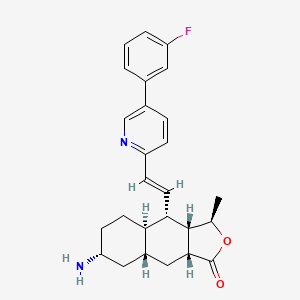

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,4aR,6R,8aR,9S,9aS)-6-amino-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O2/c1-15-25-23(22-9-6-20(28)12-18(22)13-24(25)26(30)31-15)10-8-21-7-5-17(14-29-21)16-3-2-4-19(27)11-16/h2-5,7-8,10-11,14-15,18,20,22-25H,6,9,12-13,28H2,1H3/b10-8+/t15-,18+,20-,22-,23+,24-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYWVNGLHQVHBJ-FRGGEYDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3CC(CCC3C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)N)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@@H](C[C@@H]3C[C@@H](CC[C@H]3[C@@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)N)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618386-15-5 | |

| Record name | SCH-540679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618386155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-540679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513C7Y5G0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Pathways and Biotransformation Mechanisms of Vorapaxar to Metabolite M19

Cytochrome P450 Enzyme System's Role in M19 Formation

The metabolism of Vorapaxar (B1682261) is a complex process involving multiple isoforms of the cytochrome P450 enzyme system, which are crucial for the oxidative and hydrolytic transformations of the drug.

Table 1: Key Cytochrome P450 Isozymes in Vorapaxar Metabolism

| Enzyme | Role in Vorapaxar Metabolism | Primary Metabolite Formed |

|---|---|---|

| CYP3A4 | Major enzyme responsible for the formation of M19. nih.govdrugbank.comnih.govpatsnap.com | M19 (inactive amine metabolite) nih.gov |

| CYP2J2 | Involved in the formation of the active metabolite M20. nih.govnih.gov | M20 (active hydroxylated metabolite) nih.gov |

Specific Metabolic Transformation: Carbamate (B1207046) Cleavage Leading to Amine Metabolite Derivatization

The formation of the M19 metabolite from Vorapaxar occurs through a specific metabolic reaction known as carbamate cleavage. nih.gov This biotransformation involves the hydrolysis of the carbamate functional group within the Vorapaxar molecule. The cleavage of this bond results in the formation of an inactive amine metabolite, which is M19. This hydrolytic process is a key step in the detoxification and eventual elimination of the drug from the body.

Investigations into Enzyme Inhibition Affecting M19 Formation

The rate of M19 formation is significantly influenced by the activity of the CYP3A4 enzyme. Consequently, substances that inhibit CYP3A4 can alter the metabolic profile of Vorapaxar, leading to changes in the levels of both the parent drug and its metabolites, including M19.

Co-administration of Vorapaxar with strong inhibitors of CYP3A4, such as ketoconazole (B1673606), has a pronounced effect on its metabolism. nih.govnih.gov Ketoconazole is a potent inhibitor of CYP3A4 and its presence leads to a significant increase in the plasma concentration of Vorapaxar. nih.gov Studies have shown that co-administration of ketoconazole can double the exposure to Vorapaxar. nih.govnih.gov This inhibition of CYP3A4-mediated metabolism indirectly affects the formation of M19. With the primary metabolic pathway hindered, the rate of M19 production is consequently reduced, leading to a prolonged presence of the parent drug.

Table 2: Effect of CYP3A4 Modulators on Vorapaxar Exposure

| Modulator | Effect on CYP3A4 | Impact on Vorapaxar Exposure |

|---|---|---|

| Ketoconazole | Strong Inhibitor nih.govnih.gov | Two-fold increase nih.govnih.gov |

| Rifampin | Strong Inducer nih.gov | 50% reduction nih.govnih.gov |

Further investigation into the inhibition of M19 formation has involved the use of more specific agents. Tranylcypromine, a known inhibitor of various CYP enzymes, has been studied in vitro for its effects on cytochrome P450 activities. nih.gov While specific data on its direct impact on M19 production is not extensively detailed, its inhibitory action on CYPs suggests a potential to alter Vorapaxar metabolism.

More targeted approaches have utilized anti-CYP3A4 monoclonal antibodies. These antibodies are highly specific and potent inhibitors of CYP3A4. nih.govnih.gov In vitro studies using these monoclonal antibodies have demonstrated their ability to significantly inhibit CYP3A4-mediated reactions. nih.govresearchgate.net By selectively blocking the activity of CYP3A4, these antibodies can effectively halt the metabolic conversion of Vorapaxar to M19, confirming the pivotal role of this specific isozyme in the biotransformation pathway.

Correlation Studies for M19 Formation Rates with Established P450 Enzyme Activities (e.g., Midazolam 1'-hydroxylation, Testosterone (B1683101) 6β-hydroxylation)

The formation of the inactive metabolite M19 from Vorapaxar is a critical step in its metabolism. To identify the primary enzymes responsible for this biotransformation, in vitro studies have been conducted using human liver microsomes. These studies correlate the rate of M19 formation with the known activities of specific cytochrome P450 (CYP) enzymes. The activities of these enzymes are measured using probe substrates that are selectively metabolized by a single CYP isoform.

Detailed research has demonstrated a strong and significant correlation between the rate of M19 formation and the activities of enzymes specific to the CYP3A subfamily. Specifically, strong correlations were observed with midazolam 1'-hydroxylation, a well-established marker for CYP3A4/5 activity, and testosterone 6β-hydroxylation, another key indicator of CYP3A4 activity.

One pivotal study investigated these correlations in a panel of human liver microsomes. The findings from this research showed a high degree of correlation between the formation of M19 and the metabolic activity of CYP3A4. The correlation coefficient (r) provides a measure of the strength and direction of the linear relationship between two variables. A value close to 1 indicates a strong positive correlation.

The study revealed a significant correlation between the rate of M19 formation and midazolam 1'-hydroxylation. An even stronger correlation was found with testosterone 6β-hydroxylation, which yielded a correlation coefficient of 0.92. These high correlation values strongly indicate that CYP3A4 is the principal enzyme responsible for the metabolic conversion of Vorapaxar to its M19 metabolite.

The data from these correlation studies are summarized in the interactive table below.

| Established P450 Enzyme Activity | CYP Enzyme Marker | Correlation Coefficient (r) with M19 Formation |

|---|---|---|

| Testosterone 6β-hydroxylation | CYP3A4 | 0.92 |

| Midazolam 1'-hydroxylation | CYP3A4/5 | Significant Correlation |

These findings are crucial for understanding the drug's metabolic profile and predicting potential drug-drug interactions. Since Vorapaxar is primarily metabolized by CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly alter its plasma concentrations and, consequently, the formation of its metabolites.

Disposition and Preclinical Pharmacokinetics of Vorapaxar Metabolite M19

Primary Elimination Route: Fecal Excretion

The principal route for the elimination of Vorapaxar (B1682261) and its metabolites is through the feces. nih.gov Following administration, Vorapaxar is metabolized, and the resulting metabolites are primarily cleared from the body via the gastrointestinal tract. Studies have consistently shown that fecal excretion is the major pathway, accounting for the vast majority of the clearance of M19. In preclinical models, this route is the main component of the drug's disposition.

Excretion Routes of Vorapaxar Metabolites

| Elimination Pathway | Proportion of Dose | Note |

|---|---|---|

| Fecal Excretion | Major Route | Primary pathway for the M19 metabolite. nih.gov |

| Urinary Excretion | Minor Route | Accounts for less than 5% of the dose for M19. nih.gov |

Contribution of Urinary Excretion to Overall Elimination

In contrast to the extensive fecal elimination, urinary excretion represents only a minor pathway for the clearance of the M19 metabolite. nih.gov Pharmacokinetic studies have demonstrated that less than 5% of the administered dose of Vorapaxar is eliminated as metabolites via the renal system. nih.gov This indicates that renal clearance plays a minimal role in the disposition of M19. While other metabolites of Vorapaxar may be present in urine, M19 itself is scarcely detected, reinforcing the predominance of the fecal elimination route.

Biliary Excretion as a Significant Pathway for Absorbed Drug and Metabolites (based on preclinical animal models)

In preclinical animal models such as rats and dogs, biliary excretion is a well-established and significant pathway for the elimination of drugs and their metabolites, particularly for compounds that are primarily cleared through the feces. nih.govresearchgate.netunc.edu For many xenobiotics, especially larger molecules that undergo hepatic metabolism, the resulting metabolites are actively transported from the liver into the bile. This process is a critical step preceding fecal elimination.

Studies in rats, a common species for preclinical drug metabolism research, have shown that extensive biliary excretion is often the reason for high fecal recovery of drug-related material. nih.gov While direct quantitative data on the biliary excretion of M19 is not detailed, the fact that it is the major metabolite found in feces strongly implies that it undergoes significant biliary secretion after its formation in the liver. This pathway is a key determinant of the pharmacokinetic profile in species like rats and dogs, where biliary elimination is a major clearance mechanism. researchgate.netcreative-bioarray.com

Detection of M19 in Preclinical Species Utilized for Toxicology and Carcinogenicity Assessments

Standard preclinical safety evaluations for small-molecule drugs like Vorapaxar are conducted in at least two animal species: a rodent (e.g., rat or mouse) and a non-rodent (e.g., dog or monkey). altasciences.comnih.gov Vorapaxar has been evaluated in various preclinical species, including mice and cynomolgus monkeys. nih.govnih.gov

A critical component of these toxicology and carcinogenicity assessments is the characterization of the pharmacokinetic profile of the parent drug and its major metabolites. This ensures that the animal models have been adequately exposed to all significant drug-related components, including M19. As M19 is the predominant metabolite of Vorapaxar, its detection and quantification in the plasma and excreta of the preclinical species used for safety studies are standard practice. This confirms that the toxicological evaluation covers the potential effects of both the parent drug and its primary metabolite, providing a robust basis for assessing safety prior to human trials.

Pharmacological Characterization and Biological Activity Profile of Vorapaxar Metabolite M19

Determination of M19 as an Inactive Metabolite

Vorapaxar (B1682261) undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, M19, an amine metabolite, has been identified as the predominant metabolite found in excreta ebmconsult.comrxlist.com. Its formation is a key part of the elimination pathway for the parent drug ebmconsult.comdrugbank.com.

Through rigorous pharmacological evaluation, M19 has been characterized as an inactive metabolite . This determination is primarily based on receptor binding assays which have demonstrated that M19 has no affinity for the protease-activated receptor-1 (PAR-1) . The PAR-1 receptor is the molecular target through which the parent compound, vorapaxar, exerts its antiplatelet effect . Platelet aggregation studies have further substantiated this finding, confirming that M19 does not inhibit thrombin-mediated platelet activation . The lack of interaction with the PAR-1 receptor and the consequent inability to modulate platelet activity are the definitive factors in classifying M19 as pharmacologically inactive.

Comparative Analysis of Pharmacological Activity with the Parent Compound (Vorapaxar) and Active Metabolite M20

The pharmacological activity of vorapaxar is attributed to the parent drug and its major circulating active metabolite, M20 (a monohydroxy metabolite), whereas M19 is inactive ebmconsult.comrxlist.com. Both vorapaxar and M20 are potent, competitive antagonists of the PAR-1 receptor johnshopkins.edunih.gov. Their binding to this receptor is characterized as concentration-dependent, specific, and slowly reversible johnshopkins.edunih.gov.

In functional assays, both vorapaxar and M20 effectively block thrombin-stimulated actions on human platelets. They have been shown to completely inhibit thrombin-induced platelet aggregation and abolish thrombin-stimulated calcium influx in washed human platelets johnshopkins.edunih.gov. The affinity of both vorapaxar and M20 for the PAR-1 receptor is in the low nanomolar range, highlighting their high potency johnshopkins.edunih.gov. The systemic exposure to the active metabolite M20 is approximately 20% of the exposure to vorapaxar ebmconsult.comrxlist.com.

| Compound | Target Receptor | Binding Affinity for PAR-1 | Effect on Thrombin-Induced Platelet Aggregation | Metabolite Status |

|---|---|---|---|---|

| Vorapaxar | PAR-1 | High (Low Nanomolar Range) | Inhibits | Parent Drug |

| M19 (Amine Metabolite) | None | No Affinity | No Effect | Inactive |

| M20 (Monohydroxy Metabolite) | PAR-1 | High (Low Nanomolar Range) | Inhibits | Active |

Analytical Methodologies for the Quantification and Structural Characterization of Vorapaxar Metabolite M19 in Biological Matrices

Application of Bioanalytical Techniques for Metabolite Detection (e.g., HPLC-Accelerator Mass Spectrometry)

The detection and quantification of Vorapaxar (B1682261) metabolite M19 in biological samples necessitate highly sensitive and specific bioanalytical techniques. Due to the low concentrations often encountered in biological matrices, methods with exceptional sensitivity are paramount.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of bioanalysis. For M19, HPLC is instrumental in separating the metabolite from the parent drug, other metabolites (such as the active metabolite M20), and endogenous components of the biological matrix.

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique capable of measuring isotopes at extremely low levels, making it particularly suitable for pharmacokinetic studies where very low doses of a radiolabeled drug are administered. nih.gov When coupled with HPLC, typically as HPLC-AMS, it allows for the quantification of 14C-labeled compounds and their metabolites. nih.govnih.gov In the context of Vorapaxar, HPLC-AMS could be employed in human absorption, distribution, metabolism, and excretion (ADME) studies using a 14C-labeled version of the drug to trace and quantify all metabolites, including M19, with high precision, even at very low concentrations. nih.gov

The primary advantage of AMS is its ability to quantify attomole (10^-18 mol) levels of a radiolabeled analyte, far exceeding the sensitivity of conventional methods like liquid scintillation counting. nih.gov This allows for "microdosing" studies in humans, minimizing potential toxicological risks. nih.gov

| Technique | Principle | Application for M19 |

| HPLC | Chromatographic separation based on differential partitioning of analytes between a mobile and stationary phase. | Isolation of M19 from Vorapaxar, M20, and other endogenous compounds in biological samples. |

| AMS | Ultra-sensitive detection of rare isotopes (e.g., 14C) by accelerating ions to high energies. nih.gov | Quantification of extremely low levels of 14C-labeled M19 in pharmacokinetic and microdosing studies. nih.gov |

| HPLC-AMS | Combination of HPLC for separation and AMS for highly sensitive quantification of radiolabeled analytes. nih.govnih.gov | Provides both retention time for identification and precise quantification of 14C-labeled M19. |

Potential for Stability-Indicating Methods in the Analysis of Vorapaxar and its Degradation Products, including M19

Stability-indicating assay methods (SIAMs) are analytical procedures that can accurately quantify the drug substance in the presence of its degradation products, impurities, and other metabolites. nih.govnih.gov The development of such methods is a regulatory requirement to ensure the safety and efficacy of pharmaceutical products. nih.gov

For Vorapaxar and its metabolites, including M19, a stability-indicating method would involve subjecting the drug to forced degradation under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. nih.govnih.gov These conditions typically include:

Acidic and Basic Hydrolysis: To assess degradation in acidic and alkaline environments.

Oxidation: To evaluate the effect of oxidative stress.

Photolysis: To determine the impact of light exposure.

Thermal Degradation: To study the effect of heat.

A stability-indicating HPLC method for Vorapaxar has been developed, which demonstrated that the drug exhibits instability in solution under acidic, alkaline, and oxidative stress conditions, while being relatively stable in the solid state and under thermal and photolytic conditions. researchgate.net This methodology can be extended to include the analysis of M19. The goal would be to develop a chromatographic system with sufficient resolution to separate the parent drug, Vorapaxar, from all its significant degradation products and metabolites, including M19. This ensures that the quantification of Vorapaxar is not affected by the presence of M19 or any new degradation products that might form over time.

| Stress Condition | Purpose | Relevance to M19 Analysis |

| Acidic/Basic Hydrolysis | To investigate degradation pathways in acidic and alkaline pH. nih.gov | Ensures that any degradation of Vorapaxar to M19 or further degradation of M19 under these conditions is monitored. |

| Oxidation | To assess susceptibility to oxidative degradation. nih.gov | Determines if M19 is formed or degraded under oxidative stress. |

| Photolysis | To evaluate stability upon exposure to light. nih.gov | Important for understanding appropriate storage and handling conditions. |

| Thermal Degradation | To study the effect of temperature on stability. nih.gov | Informs about the stability of Vorapaxar and M19 during manufacturing, storage, and transport. |

Advanced Chromatographic and Spectroscopic Approaches for Comprehensive Metabolite Identification and Quantification

For a thorough understanding of the metabolic fate of Vorapaxar, advanced analytical techniques that provide both quantitative and structural information are essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the "gold standard" for the detection and quantification of Vorapaxar metabolite M19. This is due to its high sensitivity and specificity. Key aspects of an LC-MS/MS method for M19 analysis include:

Chromatographic Separation: An optimized HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is crucial to resolve M19 from other metabolites like M20 and potential matrix interferences.

Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. This involves the selection of a specific precursor ion (the molecular ion of M19) and its fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.

Accurate Mass Measurement: High-resolution mass spectrometry can provide an accurate mass measurement of the [M+H]⁺ ion of M19, which helps in confirming its elemental composition.

Internal Standards: The use of stable isotope-labeled internal standards, such as deuterated M19, is recommended to improve the precision and accuracy of quantification in pharmacokinetic studies.

The structural characterization of M19 is confirmed through the analysis of its diagnostic fragment ions in the MS/MS spectrum, which are then validated against a reference standard. M19 is identified as an inactive amine metabolite formed through the hydrolysis of Vorapaxar's carboxamide bond, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.

| Analytical Parameter | Technique/Approach | Importance for M19 Analysis |

| Separation | HPLC/UHPLC | Resolves M19 from isomers, other metabolites, and matrix components. |

| Quantification | Tandem Mass Spectrometry (MS/MS) with MRM | Provides high sensitivity and specificity for accurate quantification. |

| Structural Confirmation | High-Resolution Mass Spectrometry and MS/MS Fragmentation | Confirms the elemental composition and structure of M19. |

| Precision & Accuracy | Stable Isotope-Labeled Internal Standards | Compensates for matrix effects and variability in sample processing. |

Emerging Research Avenues and Future Directions for Academic Inquiry into Vorapaxar Metabolite M19

Further Comprehensive In Vitro and In Vivo Characterization in Diverse Biological Systems

A deeper understanding of M19's behavior requires extensive characterization in a variety of biological models. In vitro studies are crucial for delineating the specific contributions of various enzymes to its formation. The use of recombinant CYP isoforms and human hepatocytes has been instrumental in identifying the primary enzymatic pathways. Future research should expand upon these studies to include a wider range of hepatic and extrahepatic microsomal systems to explore the potential for metabolism in other tissues.

In vivo characterization is equally important to understand the tissue distribution and potential for accumulation of M19. Preclinical animal models, such as rats, can be utilized for tissue homogenate analysis to quantify M19 levels in key organs like the liver and intestines. Advanced imaging techniques, such as Positron Emission Tomography (PET) using radiolabeled Vorapaxar (B1682261) analogs, could provide real-time tracking of the metabolite's distribution and localization throughout the body. Furthermore, ex vivo systems like perfused liver models can simulate first-pass metabolism and biliary excretion, offering more nuanced insights into the pharmacokinetics of M19.

Development and Validation of Highly Sensitive Analytical Techniques for Low-Concentration Metabolite Detection

Accurate quantification of M19, particularly at low concentrations in complex biological matrices, is fundamental for detailed pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as the gold standard for this purpose due to its high sensitivity and specificity. researchgate.net

Validated LC-MS/MS methods for Vorapaxar and its metabolites have been developed for use in human plasma. researchgate.net These methods often involve a semi-automated 96-well protein precipitation for sample preparation, followed by gradient chromatography. researchgate.net The development of such robust bioanalytical methods is essential for the accurate determination of circulating drug and metabolite concentrations. nih.gov Future efforts should focus on refining these techniques to achieve even lower limits of quantitation (LLOQ) and validating them across a broader range of biological samples, including tissue homogenates and excreta, to support comprehensive in vitro and in vivo studies. mdpi.commdpi.com

| Parameter | Method Details |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net |

| Sample Preparation | Semi-automated 96-well protein precipitation researchgate.net |

| Chromatography Column | ACQUITY™ UPLC BEH C18 (2.1 mm×50 mm, 1.7 μm) researchgate.net |

| Quantitation Range | Validated for concentrations from 1.00-1000 ng/mL in human plasma researchgate.net |

| Internal Standards | Use of stable isotope-labeled standards (e.g., deuterated M19) to improve precision |

Investigation into Potential Unidentified Minor Metabolic Pathways Contributing to M19 Formation

Despite the major role of CYP3A4 being well-established, there is a need to investigate potential minor metabolic pathways that may contribute to the formation of M19. The human body possesses a wide array of metabolic enzymes, and other CYP isoforms or non-CYP enzymes could play a secondary role in the hydrolysis of Vorapaxar. Identifying these minor pathways is important for a complete understanding of the drug's disposition and for explaining interindividual variability in metabolism that cannot be attributed to CYP3A4 activity alone. Such investigations could involve screening a broad panel of recombinant human enzymes and employing chemical inhibitors in human liver microsomes to uncover these alternative routes.

Comparative Metabolomics Studies with Structurally Related Thrombin Receptor Antagonists

Vorapaxar belongs to a class of drugs known as PAR-1 antagonists. researchgate.net Other compounds in this class, such as Atopaxar, have also been developed and studied. nih.govmdpi.com A promising area for future research is the use of comparative metabolomics to study Vorapaxar alongside these structurally related thrombin receptor antagonists.

Such studies would allow researchers to identify common and divergent metabolic pathways within this drug class. For example, determining whether the formation of a major, inactive metabolite like M19 is a unique feature of Vorapaxar or a common fate for PAR-1 antagonists could provide valuable insights into structure-metabolism relationships. This knowledge could inform the design of future drugs in this class with potentially more favorable pharmacokinetic profiles. These comparative studies could utilize the same in vitro and in vivo systems, as well as the advanced analytical techniques described previously, to generate comprehensive metabolic profiles for each compound, facilitating a direct and informative comparison.

Q & A

Basic Question: What are the primary metabolic pathways responsible for the formation of Vorapaxar metabolite M19, and which enzymes are involved?

Answer:

M19 is formed via hydrolysis of Vorapaxar’s carboxamide bond, yielding an inactive amine metabolite. The cytochrome P450 enzyme CYP3A4 is the primary contributor to this process, accounting for ~80% of M19’s systemic exposure . While CYP2J2 is also involved in Vorapaxar metabolism, its role is more prominent in generating the active metabolite M20 (hydroxylation) rather than M19 . In vitro studies using recombinant CYP isoforms and human hepatocytes are critical for delineating enzyme contributions. Researchers should validate metabolic pathways using selective CYP inhibitors or inducers in preclinical models to confirm enzyme specificity .

Basic Question: What analytical methodologies are recommended for detecting and quantifying M19 in biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for M19 detection due to its high sensitivity and specificity. Key parameters include:

- Accurate mass measurement (e.g., [M+H]⁺ ion at m/z corresponding to M19’s molecular formula) .

- Diagnostic fragment ions for structural confirmation, validated against reference standards .

- Chromatographic separation optimized to resolve M19 from other metabolites (e.g., M20) and matrix interferences .

For quantification, stable isotope-labeled internal standards (e.g., deuterated M19) improve precision in pharmacokinetic studies .

Advanced Question: How do genetic polymorphisms in CYP3A4 or drug-drug interactions influence M19’s pharmacokinetic profile?

Answer:

CYP3A4 polymorphisms or co-administration with CYP3A4 modulators significantly alter M19 levels. For example:

- Strong CYP3A4 inhibitors (e.g., ketoconazole) double Vorapaxar’s AUC, indirectly increasing M19 exposure due to prolonged parent drug availability .

- Inducers (e.g., rifampin) reduce Vorapaxar’s half-life, potentially lowering M19 formation .

Experimental designs should incorporate: - Genotype-phenotype correlation studies in diverse populations.

- Clinical pharmacokinetic trials with serial plasma/fecal sampling to track metabolite ratios under varying CYP3A4 activities .

Advanced Question: What evidence supports M19’s lack of pharmacological activity, and how does this impact Vorapaxar’s therapeutic efficacy?

Answer:

M19’s inactivity is demonstrated by:

- Receptor binding assays showing no affinity for protease-activated receptor-1 (PAR-1), the target of Vorapaxar .

- Platelet aggregation studies confirming M19 does not inhibit thrombin-mediated activation, unlike M20 .

This inactivity reduces concerns about off-target effects but necessitates careful monitoring of Vorapaxar’s primary active metabolite (M20) in efficacy studies. Researchers should prioritize assays comparing M19 and M20 in functional models to validate their distinct roles .

Advanced Question: Are there contradictions in reported excretion pathways for M19, and how can these be resolved methodologically?

Answer:

While M19 is predominantly excreted in feces (>90%), minor urinary excretion (<5%) is reported . Discrepancies may arise from:

- Species differences : Rodent models may overestimate renal excretion compared to humans.

- Analytical sensitivity : Low urinary concentrations require ultra-sensitive LC-MS/MS protocols .

To resolve contradictions, researchers should: - Use radiolabeled Vorapaxar in mass balance studies to track excretion routes quantitatively.

- Standardize fecal/urine collection protocols across trials to minimize variability .

Advanced Question: How can researchers address conflicting data on the relative contributions of CYP3A4 vs. CYP2J2 to M19 formation?

Answer:

Apparent conflicts arise from:

- In vitro vs. in vivo conditions : CYP2J2’s role may be overstated in hepatic microsomal assays lacking physiological redox partners .

- Interindividual variability : CYP3A4 expression varies widely, while CYP2J2 is constitutively expressed in extrahepatic tissues .

Methodological solutions include: - Knockout cell lines (e.g., CRISPR-Cas9 CYP3A4-/CYP2J2- hepatocytes) to isolate enzyme contributions.

- Population pharmacokinetic modeling to correlate CYP genotype with M19/M20 ratios in clinical cohorts .

Advanced Question: What experimental models are optimal for studying M19’s tissue distribution and potential accumulation?

Answer:

- Tissue homogenate analysis : Post-mortem sampling in preclinical species (e.g., rats) to quantify M19 in organs like the liver and intestines .

- Positron emission tomography (PET) : Radiolabeled Vorapaxar analogs to track real-time distribution and metabolite localization .

- Perfused liver models : Ex vivo systems to simulate first-pass metabolism and biliary excretion of M19 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.